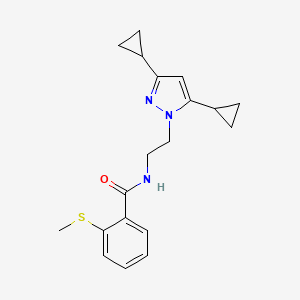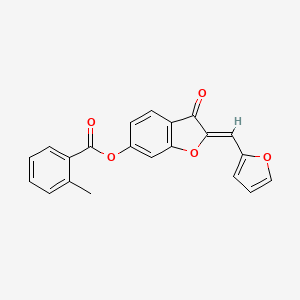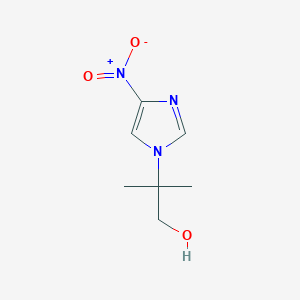
2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to 2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate involves multiple steps including bromination, hydrolysis, cyanidation, methoxylation, and esterification processes. An example synthesis process for a similar compound, Methyl 4-bromo-2-methoxybenzoate, achieved an overall yield of about 47% with a purity of 99.8% (by GC) (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of related compounds shows various configurations and interactions. For instance, N-(2-Bromophenyl)-N'-(4-methoxybenzoyl)thiourea demonstrated specific dihedral angles between its fragments, indicating the complex structural arrangements that similar compounds can exhibit (Yusof & Yamin, 2004).
Chemical Reactions and Properties
The compound undergoes various chemical reactions including bromination, nitration, and formylation, showcasing its reactivity and functional group transformations. The bromination and Vilsmeier-Haack formylation of related benzothiophen derivatives have been extensively studied, revealing the compound's versatility in undergoing chemical modifications (Clarke et al., 1973).
Physical Properties Analysis
The physical properties such as melting points, boiling points, and solubility are crucial for understanding the compound's behavior in different environments. For example, the synthesis and crystal structures of related compounds provide insights into the physical characteristics that influence their application in various fields (Yeong et al., 2018).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
The compound has been synthesized for various purposes, such as the synthesis of Methyl 4-Bromo-2-methoxybenzoate, which is a key compound in chemical syntheses. This process involves bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and esterification (Chen Bing-he, 2008).
Antioxidant Properties
Research on bromophenol derivatives, similar in structure to 2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate, has shown that these compounds possess antioxidant activities. For instance, compounds isolated from the marine red alga Rhodomela confervoides, which include bromophenol derivatives, demonstrated strong scavenging activity against radicals, suggesting potential applications as natural antioxidants in food or pharmaceutical fields (Ke-kai Li et al., 2012).
Pharmaceutical Research
The compound's derivatives have been studied for their potential pharmaceutical applications. For example, new nitrogen-containing bromophenols from Rhodomela confervoides have shown radical scavenging activity, indicating their potential as natural antioxidants in pharmaceutical applications (Ke-kai Li et al., 2011).
Molecular and Structural Analysis
The structural analysis of similar bromophenol derivatives is crucial for understanding their chemical properties and potential applications. Studies on bromophenol derivatives from Rhodomela confervoides have been conducted to elucidate their structures using spectroscopic methods, which is essential for their potential application in various fields (Jielu Zhao et al., 2004).
Eigenschaften
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO5/c1-3-22-15-9-11(10-19)8-14(18)16(15)23-17(20)12-4-6-13(21-2)7-5-12/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIFRGFOOLGTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(2,2,2-trichloro-1-(3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thioureido)ethyl)benzamide](/img/structure/B2484770.png)


![N-methyl-2-(3-(pentyloxy)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2484776.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2484777.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2484778.png)
![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2484779.png)
![N-(furan-2-ylmethyl)-2-[4-(2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2484780.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2484781.png)
![5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2484785.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2484790.png)
![7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2484791.png)
